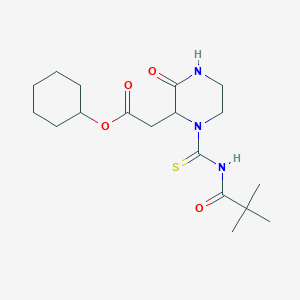

Cyclohexyl 2-(3-oxo-1-(pivaloylcarbamothioyl)piperazin-2-yl)acetate

Description

Cyclohexyl 2-(3-oxo-1-(pivaloylcarbamothioyl)piperazin-2-yl)acetate is a complex organic compound featuring:

- A cyclohexyl acetate ester moiety.

- A modified piperazine ring with a 3-oxo group.

Properties

IUPAC Name |

cyclohexyl 2-[1-(2,2-dimethylpropanoylcarbamothioyl)-3-oxopiperazin-2-yl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O4S/c1-18(2,3)16(24)20-17(26)21-10-9-19-15(23)13(21)11-14(22)25-12-7-5-4-6-8-12/h12-13H,4-11H2,1-3H3,(H,19,23)(H,20,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGHSNSZYLXEMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC(=S)N1CCNC(=O)C1CC(=O)OC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 2-(3-oxo-1-(pivaloylcarbamothioyl)piperazin-2-yl)acetate typically involves multiple steps:

Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the Pivaloylcarbamothioyl Group: This step involves the reaction of piperazine with pivaloyl isothiocyanate, forming the pivaloylcarbamothioyl derivative.

Acetylation: The final step is the acetylation of the piperazine derivative with cyclohexyl acetate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: N-oxides of the piperazine ring.

Reduction: Alcohol derivatives of the carbonyl groups.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Cyclohexyl 2-(3-oxo-1-(pivaloylcarbamothioyl)piperazin-2-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the interactions of piperazine derivatives with biological targets. It may serve as a lead compound for the development of new drugs.

Medicine

In medicinal chemistry, the compound’s potential pharmacological properties are of interest. It could be investigated for its activity against various diseases, particularly those involving the central nervous system due to the presence of the piperazine ring.

Industry

Industrially, this compound could be used in the synthesis of specialty chemicals and materials. Its unique reactivity makes it a valuable intermediate in the production of high-performance materials.

Mechanism of Action

The mechanism of action of Cyclohexyl 2-(3-oxo-1-(pivaloylcarbamothioyl)piperazin-2-yl)acetate involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The pivaloylcarbamothioyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Structural and Functional Analog: 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea

Key Similarities :

- Both compounds contain a cyclohexyl group , which influences lipophilicity and protein binding.

Key Differences :

- Core Structure : The nitrosourea () is a nitroso-containing alkylating agent, whereas the target compound is a piperazine-acetate derivative.

- Metabolism :

- The nitrosourea undergoes rapid degradation in plasma (half-life: 5 min initial phase, 1 hr secondary phase) and forms inactive metabolites like cyclohexylamine and dicyclohexylurea .

- The cyclohexyl group in the nitrosourea binds extensively to plasma proteins (40–60% in dogs), whereas the target compound’s protein-binding behavior is uncharacterized.

Piperazine Derivatives: 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid

Key Similarities :

- Both compounds share a piperazine-acetic acid backbone , which is common in peptide synthesis and drug design.

Key Differences :

Cyclohexyl Acetate Esters: Cyclohexyl Acetate (CAS 622-45-7)

Key Similarities :

- Both compounds contain a cyclohexyl acetate group , influencing solubility and hydrolysis kinetics.

Key Differences :

- Complexity : Cyclohexyl acetate () is a simple ester with industrial uses (e.g., solvents, fragrances), while the target compound’s acetate is part of a multifunctional pharmacophore.

- Stability : Simple esters like cyclohexyl acetate are prone to hydrolysis under acidic/basic conditions, whereas the target compound’s ester may exhibit altered stability due to neighboring groups (e.g., piperazine).

Radiopharmaceutical Analog: Lutetium Lu 177 Vipivotide Tetraxetan (Pluvicto®)

Key Similarities :

- Both compounds incorporate cyclohexyl groups within complex architectures, likely to enhance target affinity or metabolic stability.

Key Differences :

- Function : Pluvicto () is a radiopharmaceutical targeting prostate-specific membrane antigen (PSMA), whereas the target compound’s mechanism is undefined.

- Structural Features : Pluvicto includes a lutetium-177 chelate and a urea-based PSMA-binding motif, contrasting with the target compound’s piperazine-carbamothioyl core.

Biological Activity

Cyclohexyl 2-(3-oxo-1-(pivaloylcarbamothioyl)piperazin-2-yl)acetate is a complex organic compound belonging to the class of piperazine derivatives. Its structure comprises a cyclohexyl group, a piperazine ring, and an acetate moiety, which together suggest potential biological activities relevant to medicinal chemistry. This article explores its biological activity, mechanisms of action, and implications for pharmacological applications based on diverse research findings.

The molecular formula of this compound is , with a molecular weight of approximately 357.51 g/mol. The compound features unique functional groups that may facilitate interactions with biological targets.

The mechanism of action for this compound is hypothesized to involve its interaction with specific receptors or enzymes due to the structural characteristics of the piperazine ring. Compounds with similar structures have been known to modulate neurotransmitter systems, particularly affecting serotonin and dopamine receptors, which could indicate potential applications in treating neurological disorders.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Cytotoxicity

The cytotoxic effects of similar compounds have been evaluated, with some derivatives showing selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .

Table 1: Summary of Biological Activities

Synthesis and Derivatization

The synthesis of this compound typically involves several chemical processes, including acylation or esterification reactions. Careful control over reaction conditions such as temperature and solvent choice is essential for optimizing yields and purity. Techniques like chromatography are often employed for purification purposes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.